2-(2-Ethoxyethynyl)pyridine

Description

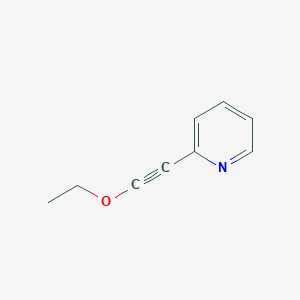

2-(2-Ethoxyethynyl)pyridine is a pyridine derivative characterized by an ethoxyethynyl (-OCH₂CH₂C≡C-) substituent at the 2-position of the pyridine ring. This compound combines the aromaticity and electron-deficient nature of pyridine with the steric and electronic effects of the ethoxyethynyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The ethoxyethynyl moiety introduces both hydrophobicity and conjugation, which may influence reactivity in cross-coupling reactions or interactions with biological targets. Pyridine derivatives with similar substituents, such as ethynyl or alkoxy groups, have demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities in prior studies .

Properties

CAS No. |

163680-64-6 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(2-ethoxyethynyl)pyridine |

InChI |

InChI=1S/C9H9NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2H2,1H3 |

InChI Key |

YHCKLMKYDNFKRG-UHFFFAOYSA-N |

SMILES |

CCOC#CC1=CC=CC=N1 |

Canonical SMILES |

CCOC#CC1=CC=CC=N1 |

Synonyms |

Pyridine, 2-(ethoxyethynyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethynyl)pyridine typically involves the ethynylation of pyridine derivatives. One common method is the reaction of 2-bromoethynylpyridine with ethyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group replaces the bromine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyethynyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert it to ethoxyethylpyridine.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or ethynyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Ethoxyethylpyridine.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2-(2-Ethoxyethynyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethynyl)pyridine involves its interaction with various molecular targets. The ethynyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Pyridine derivatives with ethynyl or alkoxy substituents exhibit distinct physical properties. For example:

- 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine (): The trimethylsilyl (TMS) group enhances steric bulk and reduces polarity compared to the ethoxyethynyl group. This compound’s molecular weight (279.44 g/mol) is higher than that of 2-(2-Ethoxyethynyl)pyridine (estimated ~163.18 g/mol), impacting solubility and melting points .

- 2-(2-(2-Fluoroethoxy)ethoxy)pyridine (): The fluorine atom introduces electronegativity, increasing metabolic stability and altering boiling points. Its molecular weight (213.22 g/mol) reflects the extended ethoxy chain .

Data Tables

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

*Estimated values based on structural analogs.

Research Findings

- Synthetic Methods: Ethynylpyridines are commonly synthesized via Sonogashira couplings, as demonstrated for trimethylsilyl-ethynyl analogs (). The ethoxy group in this compound may require protective strategies during synthesis .

- Safety Profiles : While this compound’s toxicity is uncharacterized, analogs like 2-(3-Pentenyl)pyridine () emphasize the need for proper handling due to respiratory and dermal hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.